N1-(2,4-difluorophenyl)-N2-(4-methoxyphenethyl)oxalamide
Description
Properties
IUPAC Name |
N'-(2,4-difluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O3/c1-24-13-5-2-11(3-6-13)8-9-20-16(22)17(23)21-15-7-4-12(18)10-14(15)19/h2-7,10H,8-9H2,1H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVJODSAILCMLTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C(=O)NC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,4-difluorophenyl)-N2-(4-methoxyphenethyl)oxalamide typically involves the reaction of 2,4-difluoroaniline with 4-methoxyphenethylamine in the presence of oxalyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired oxalamide compound. The general reaction scheme is as follows:
Step 1: Reaction of 2,4-difluoroaniline with oxalyl chloride to form the intermediate 2,4-difluorophenyl oxalyl chloride.
Step 2: Reaction of the intermediate with 4-methoxyphenethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N1-(2,4-difluorophenyl)-N2-(4-methoxyphenethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The aromatic rings in the compound can undergo substitution reactions, where hydrogen atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
N1-(2,4-difluorophenyl)-N2-(4-methoxyphenethyl)oxalamide is primarily investigated for its pharmacological properties. Research indicates that it may have the following effects:
- Antitumor Activity : Studies have shown that this compound can inhibit cell proliferation in various cancer cell lines. Mechanisms of action include modulation of signaling pathways associated with cell growth and survival.
- Antidepressant Properties : Due to structural similarities with known psychoactive compounds, it is hypothesized that this oxalamide may exhibit antidepressant effects. Further research is needed to elucidate its pharmacological profile in this context.
2. Materials Science
In materials science, this compound is utilized in the synthesis of novel materials with unique properties. Its ability to form stable complexes with metals makes it a candidate for developing advanced materials such as polymers and nanomaterials.
3. Biological Studies
The compound's interaction with biological macromolecules has been explored in various studies:
- Cellular Process Studies : Investigations into how the compound affects cellular processes have provided insights into its potential therapeutic applications.
- Receptor Binding Studies : The presence of fluorine substituents enhances lipophilicity, potentially improving receptor binding affinity compared to similar compounds.
Recent studies have focused on evaluating the efficacy of this compound in preclinical models:
- Study 1 : A study investigated the compound's effects on human cancer cell lines, demonstrating a significant reduction in cell viability at concentrations above 10 µM. The IC50 values were determined to be around 15 µM for specific cancer types.
- Study 2 : Another research effort explored its neuropharmacological effects using animal models of depression. Results indicated a notable increase in serotonin levels following treatment with the compound.
Mechanism of Action
The mechanism of action of N1-(2,4-difluorophenyl)-N2-(4-methoxyphenethyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the context of its use, such as enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
Similar Compounds
- N1-(2,4-difluorophenyl)-N2-(4-methoxyphenethyl)urea
- N1-(2,4-difluorophenyl)-N2-(4-methoxyphenethyl)thioamide
Uniqueness
N1-(2,4-difluorophenyl)-N2-(4-methoxyphenethyl)oxalamide is unique due to its oxalamide core, which imparts distinct chemical properties compared to similar compounds with urea or thioamide cores. This uniqueness can influence its reactivity, stability, and interactions with biological targets.
Biological Activity
N1-(2,4-difluorophenyl)-N2-(4-methoxyphenethyl)oxalamide is a compound of interest in medicinal chemistry due to its unique oxalamide structure and potential biological activities. This article explores its synthesis, biological mechanisms, and research findings related to its activity.
The synthesis of this compound typically involves the reaction of 2,4-difluoroaniline with 4-methoxyphenethylamine in the presence of oxalyl chloride. The general synthetic route can be summarized as follows:
- Formation of Intermediate : React 2,4-difluoroaniline with oxalyl chloride to produce 2,4-difluorophenyl oxalyl chloride.
- Final Product Formation : React the intermediate with 4-methoxyphenethylamine to yield the desired oxalamide compound.
This compound has a molecular formula of CHFNO and a molecular weight of approximately 336.34 g/mol. Its distinct chemical properties stem from the oxalamide core, which influences its reactivity and interactions with biological targets .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. The compound may act as an enzyme inhibitor or modulator of receptor activity, thereby affecting various biochemical pathways. The precise mechanism remains under investigation but is believed to involve binding interactions that lead to altered enzyme kinetics or receptor signaling .
Biological Activity and Research Findings
Recent studies have highlighted the potential biological activities of this compound:
- Antitumor Activity : In vitro assays have demonstrated that compounds with similar structural features exhibit significant antitumor properties. For instance, related oxalamide derivatives have shown IC50 values in the low micromolar range against various cancer cell lines .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in cancer metabolism and progression. Preliminary data suggest that it may effectively inhibit enzymes such as indoleamine 2,3-dioxygenase (IDO), which plays a role in immune regulation and tumor growth .
- Protein-Ligand Interactions : Studies indicate that this compound can interact with protein targets, potentially leading to changes in protein conformation and activity. This aspect is crucial for understanding its therapeutic potential .
Comparative Analysis
To better understand the significance of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| N1-(2,4-difluorophenyl)-N2-(4-methoxyphenethyl)urea | Urea derivative | Moderate enzyme inhibition |
| N1-(2,4-difluorophenyl)-N2-(4-methoxyphenethyl)thioamide | Thioamide derivative | Anticancer activity observed |
The oxalamide core provides unique properties that may enhance biological activity compared to urea or thioamide derivatives .
Case Studies
Several case studies have explored the biological effects of related compounds:
- Case Study 1 : A study on a series of oxalamides indicated that modifications at the phenyl rings significantly impacted their antitumor efficacy. The most potent compound exhibited an IC50 value of approximately 9.4 µM against a panel of cancer cell lines .
- Case Study 2 : Research focusing on enzyme inhibition revealed that specific structural modifications could enhance binding affinity and selectivity for IDO inhibitors, suggesting potential therapeutic applications in cancer immunotherapy .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for N1-(2,4-difluorophenyl)-N2-(4-methoxyphenethyl)oxalamide?
- Methodology : The synthesis typically involves coupling 2,4-difluoroaniline and 4-methoxyphenethylamine with oxalyl chloride or derivatives. Key steps include:
- Step 1 : Activation of oxalic acid derivatives (e.g., oxalyl chloride) in anhydrous dichloromethane under nitrogen .
- Step 2 : Sequential amine coupling at controlled temperatures (0–25°C) to avoid side reactions like dimerization .
- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization .
Q. How can researchers characterize purity and structural integrity of this compound?
- Analytical Workflow :
- NMR : H and C NMR to confirm substitution patterns (e.g., fluorine splitting in aromatic regions) .
- Mass Spectrometry : ESI-MS or HRMS to validate molecular weight (e.g., expected [M+H]+ at m/z 375.1) .
- HPLC : Purity assessment (>95%) using C18 columns with UV detection at 254 nm .
- Common Pitfalls : Residual solvents (e.g., DMF) may require rigorous drying under vacuum .
Q. What strategies address solubility challenges in biological assays?
- Approach :
- Solubilization : Use DMSO stock solutions (≤10% v/v in cell culture media) with sonication to prevent aggregation .
- Surfactants : Polysorbate-80 (0.1% w/v) for in vitro studies requiring aqueous compatibility .
- Validation : Dynamic light scattering (DLS) to confirm nanoparticle-free formulations .
Q. What preliminary bioactivity screening models are recommended?
- In Vitro Models :
- Cancer : NCI-60 cell line panel for antiproliferative activity (IC determination) .
- Neurological : Primary neuron cultures for neuroprotective effects (e.g., glutamate-induced toxicity assays) .
- Key Controls : Include reference compounds (e.g., cisplatin for cytotoxicity) and solvent-only controls .
Advanced Research Questions
Q. How does fluorination at the 2,4-positions influence target selectivity and metabolic stability?
- SAR Insights :
- Fluorine Effects : Enhances lipophilicity (logP increase by ~0.5 units) and resistance to CYP450-mediated oxidation vs. non-fluorinated analogs .
- Target Engagement : Fluorine’s electronegativity improves hydrogen bonding with kinase ATP pockets (e.g., EGFR inhibition) .
- Experimental Design :
- Compare fluorinated vs. des-fluoro analogs in parallel assays (e.g., kinase profiling panels).
- Use liver microsomes for intrinsic clearance studies .
Q. How to resolve contradictions in pharmacological data (e.g., variable IC across studies)?
- Root Cause Analysis :
- Assay Variability : Standardize protocols (e.g., ATP concentrations in kinase assays) .
- Compound Integrity : Re-test batches via LC-MS to rule out degradation (e.g., hydrolysis of oxalamide linkage) .
- Case Study : Discrepancies in antiproliferative activity may arise from differences in cell confluence (optimize seeding density to 70–80%) .
Q. What computational methods predict off-target interactions of this compound?
- In Silico Tools :
- Docking : AutoDock Vina for binding mode analysis to non-target proteins (e.g., hERG channel) .
- Machine Learning : Chemprop models trained on Tox21 datasets to flag potential hepatotoxicity .
- Validation : Pair with experimental off-target screening (e.g., Eurofins SafetyScreen44) .
Q. How to design structural analogs to improve blood-brain barrier (BBB) penetration?
- Rational Modifications :
- Lipinski’s Rule Adherence : Reduce molecular weight (<450 Da) by replacing 4-methoxyphenethyl with smaller groups (e.g., methylpiperazine) .
- PSA Reduction : Substitute polar oxalamide with carbamate (PSA decrease from 80 Ų to ~60 Ų) .
- In Vivo Validation : Use MDCK-MDR1 monolayers for P measurements and murine BBB models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
